ent-Pazufloxacina Mesilato

Descripción general

Descripción

Pazufloxacin Mesilate (CAS 163680-77-1) is a recently developed fluoroquinolone antibacterial agent for intravenous administration . It has excellent and broad-spectrum antibacterial activity with few adverse effects, and is used for the treatment of many infectious diseases .

Synthesis Analysis

Pazufloxacin Mesilate was synthesized from (S)-9,10-difluoro-3-methly-7-oxo-2,3-dihydro-7-H-pyrido [1,2,3-de] [1,4] benzoxazine-6-carboxylate with nucleophilic .Molecular Structure Analysis

The molecular formula of Pazufloxacin Mesilate is C17H19FN2O7S. The average molecular weight is 414.405 Da and the monoisotopic mass is 414.089691 Da .Chemical Reactions Analysis

A liquid chromatographic method for analysis of pazufloxacin mesilate in human plasma and urine has been developed and validated for selectivity, sensitivity, accuracy, precision, and stability in pharmacokinetic analysis .Physical and Chemical Properties Analysis

The sensitivity of the method for analyzing pazufloxacin mesilate was 0.02 μg mL −1 in plasma and 0.5 μg mL −1 in urine, with overall intra-day and inter-day precision (RSD < 10%) and accuracy (90–120%) acceptable for clinical pharmacokinetic analysis .Aplicaciones Científicas De Investigación

Estudios Farmacocinéticos

El Pazufloxacina Mesilato se ha utilizado en estudios farmacocinéticos. Se ha desarrollado y validado un método de cromatografía líquida para el análisis de pazufloxacina mesilato en plasma y orina humanos para la selectividad, sensibilidad, precisión, exactitud y estabilidad en el análisis farmacocinético . El método se utilizó para el análisis farmacocinético de muestras de plasma después de la administración intravenosa del fármaco a voluntarios coreanos sanos .

Agente Antibacteriano

El Pazufloxacina Mesilato es un agente antibacteriano de fluoroquinolona para administración intravenosa . Tiene una excelente actividad antibacteriana de amplio espectro con pocos efectos adversos y se utiliza para el tratamiento de muchas enfermedades infecciosas . Se ha demostrado in vitro actividad contra Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella, Enterobacter, Hafnia, Citrobacter, Proteus, Providencia, Serratia, Shigella, Salmonella, Aeromonas y Yersinia .

Estudios de Biodisponibilidad

El Pazufloxacina Mesilato se ha utilizado en estudios de biodisponibilidad. Después de la administración oral, la pazufloxacina se absorbe rápidamente a través del tracto gastrointestinal, se distribuye por todo el cuerpo y se excreta principalmente a través de la orina . Varios estudios clínicos han demostrado que la concentración máxima en sangre de pazufloxacina es mayor que la de otras quinolonas y es más capaz de penetrar los focos infecciosos .

Desarrollo de Sensores

Se desarrolló un nuevo sensor capacitivo para la determinación de pazufloxacina mesilato mediante la electropolymerización de p-aminobenceno sulfónico (p-ABSA) y polímeros impresos molecularmente (MP), que se sintetizaron mediante la copolimerización radical térmica de ácido metacrílico (MAA) y dimetil acrilato de etilenglicol (EGDMA) en presencia de pazufloxacina .

Mecanismo De Acción

Target of Action

The primary targets of ent-Pazufloxacin Mesylate are bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents.

Mode of Action

ent-Pazufloxacin Mesylate acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the drug interferes with bacterial DNA replication, leading to the death of the bacteria.

Biochemical Pathways

It is understood that the drug’s inhibition of dna gyrase and topoisomerase iv disrupts bacterial dna replication, leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetics of ent-Pazufloxacin Mesylate have been studied in healthy volunteers. After intravenous administration, the drug is rapidly absorbed and distributed throughout the body . The maximum blood concentration of pazufloxacin is higher than that for other quinolones . The volume of distribution of pazufloxacin was observed to be lower than those of sparfloxacin and ofloxacin . The drug is mainly excreted via the urine .

Result of Action

The primary result of ent-Pazufloxacin Mesylate’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication, the drug prevents bacteria from multiplying, leading to their eventual death .

Action Environment

The action of ent-Pazufloxacin Mesylate can be influenced by various environmental factors. For example, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, kidney function, and the presence of other medications

Direcciones Futuras

Pazufloxacin is under investigation in clinical trial NCT02592096 (Pazufloxacin Mesilate Ear Drops Clinical Trial Protocol) . Another study demonstrated that the in vivo concentration-dependent activity of pazufloxacin was effective against the P. aeruginosa infection, and successfully made the PK/PD model sufficiently bactericidal . The PK/PD model will be beneficial in preventing the spread of nosocomial infections .

Análisis Bioquímico

Biochemical Properties

ent-Pazufloxacin Mesylate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and enzymatic processes .

Cellular Effects

ent-Pazufloxacin Mesylate: has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of ent-Pazufloxacin Mesylate is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ent-Pazufloxacin Mesylate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ent-Pazufloxacin Mesylate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

ent-Pazufloxacin Mesylate: is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

ent-Pazufloxacin Mesylate: is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of ent-Pazufloxacin Mesylate and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

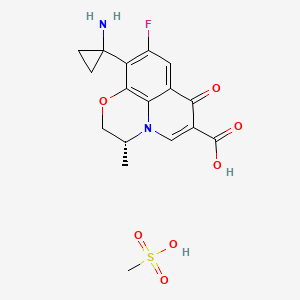

IUPAC Name |

(2R)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHGFPATQWQARM-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669978 | |

| Record name | (3R)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677004-96-5 | |

| Record name | (3R)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)

![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)